![molecular formula C14H18N2O4 B582503 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 1223573-43-0](/img/structure/B582503.png)

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

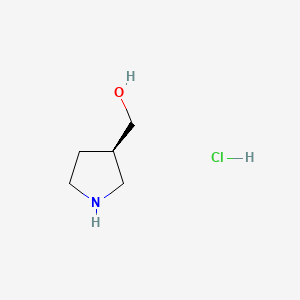

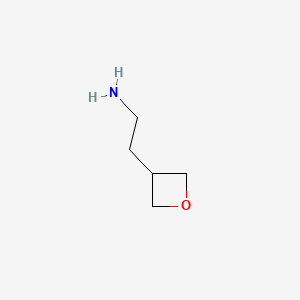

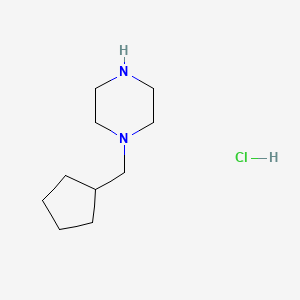

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a chemical compound with the formula C₂₆H₃₄N₄O₄ . It is typically supplied in solid form .

Molecular Structure Analysis

The molecular weight of this compound is 466.58 . The InChI code for this compound is 1S/2C12H16N2.C2H2O4/c21-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h21-5,13H,6-10H2;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Synthesis and Application in Catalyzed Reactions

The structural surrogate of piperazine, specifically 2,6-diazaspiro[3.3]heptane, which shares structural similarities with 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, has been utilized in palladium-catalyzed arene amination reactions. This synthesis approach demonstrates the versatility of diazaspiroheptane derivatives in organic synthesis, particularly in the formation of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes through arene amination reactions, highlighting its potential application in the synthesis of complex organic molecules (Burkhard & Carreira, 2008).

Novel Synthesis Routes

A practical route to 2,6-diazaspiro[3.3]heptanes, which are structurally related to this compound, has been developed through reductive amination of a readily available aldehyde. This method allows for the synthesis of these compounds on a large scale or as part of a chemical library, indicating the potential for diverse applications in drug discovery and development (Hamza et al., 2007).

Drug Discovery and Design Applications

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been reported. These compounds, including the 1,6-diazaspiro[3.3]heptane module, were prepared in high yields, showcasing their potential utility in drug discovery. The efficient synthetic sequences described offer a pathway to these spirocyclic building blocks, which are valuable for the development of new therapeutic agents (Guérot et al., 2011).

Anticonvulsant Activity and Neurological Applications

Research into 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, compounds related to this compound, has demonstrated anticonvulsant activity. These studies are significant for the development of new anticonvulsant drugs, indicating that diazaspiroheptane derivatives could contribute to novel therapeutic strategies for epilepsy and other seizure disorders (He et al., 2010).

Safety and Hazards

This compound is classified as an irritant . It is also classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is combustible and can cause chronic effects . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDRUUOMXDHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)